Boc-3-(2-quinoxalyl)-DL-Ala-OH

Catalog No.
S12512317
CAS No.
M.F
C16H19N3O4
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(2-quinoxalyl)-DL-Ala-OH

Product Name

Boc-3-(2-quinoxalyl)-DL-Ala-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

GOPADOFTCYAWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O

Boc-3-(2-quinoxalyl)-DL-alanine is a synthetic compound that incorporates a quinoxaline moiety attached to a protected alanine residue. The full chemical name reflects its structure, which includes a tert-butyloxycarbonyl (Boc) protecting group on the amino group of alanine and a quinoxaline ring at the 3-position of the alanine backbone. This compound is characterized by its molecular formula C16H19N3O4C_{16}H_{19}N_{3}O_{4} and a molecular weight of approximately 317.34 g/mol .

, including:

  • Oxidation: The quinoxaline portion can be oxidized to yield quinoxaline N-oxide derivatives under specific conditions, utilizing common oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: The compound can also participate in reduction reactions, targeting either the quinoxaline ring or the carboxyl group, resulting in various reduced forms.
  • Substitution: This compound is capable of undergoing substitution reactions where functional groups on the quinoxaline ring can be replaced by other groups, facilitated by reagents such as halogens or nucleophiles.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

Boc-3-(2-quinoxalyl)-DL-alanine exhibits notable biological activity, particularly in protease inhibition studies. It serves as a substrate in assays designed to investigate protease activity and specificity. The quinoxaline moiety allows for interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. This characteristic makes it valuable for biochemical assays aimed at understanding enzyme mechanisms and pathways .

The synthesis of Boc-3-(2-quinoxalyl)-DL-alanine typically involves several steps:

  • Formation of the Quinoxaline Ring: A precursor compound is reacted under controlled conditions to form the quinoxaline structure.
  • Coupling Reaction: The synthesized quinoxaline is then coupled with alanine, often utilizing coupling agents to facilitate the formation of the amide bond.
  • Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl group to prevent unwanted reactions during subsequent steps.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels suitable for research applications.

Boc-3-(2-quinoxalyl)-DL-alanine has several applications in scientific research:

  • Protease Inhibition Studies: Used as a substrate in assays to study protease activity.
  • Peptide Synthesis: Acts as a building block in peptide and peptidomimetic synthesis, enabling the creation of peptides with specific functionalities.
  • Fluorescence Probes: Its quinoxaline moiety is utilized in developing fluorescence probes for biological imaging applications.
  • Bioassays: Employed in bioassays to investigate enzyme and receptor activities, facilitating drug discovery and development processes .

The interaction studies involving Boc-3-(2-quinoxalyl)-DL-alanine focus on its binding affinity and inhibitory effects on various enzymes. Research indicates that its unique structural features allow it to effectively interact with proteases and other target enzymes, providing insights into enzyme kinetics and mechanisms. These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity .

Several compounds share structural similarities with Boc-3-(2-quinoxalyl)-DL-alanine, including:

  • Boc-3-(2-quinolyl)-D-alanine: This compound has a similar structure but differs in stereochemistry, often utilized in similar applications.
  • Boc-3-(2-quinolyl)-L-alanine: Another stereoisomer with distinct properties and applications.

Uniqueness

Boc-3-(2-quinoxalyl)-DL-alanine stands out due to its racemic mixture, which provides a broader range of interactions compared to its stereoisomers. Its structural properties make it a versatile tool across various research fields, particularly in biochemical studies related to enzyme inhibition and peptide synthesis.

This compound's ability to function effectively as both a substrate and an inhibitor highlights its significance in advancing our understanding of enzymatic processes and developing novel therapeutic agents.

Molecular Structure and Nomenclature

Boc-3-(2-quinoxalyl)-DL-alanine (CAS 833472-99-4) features a quinoxaline heterocycle attached to the β-carbon of alanine, protected by a Boc group at the α-amino position. The DL designation indicates the racemic mixture of D- and L-enantiomers. The molecular formula is C₁₆H₁₉N₃O₄, with a molecular weight of 317.34 g/mol. Key structural elements include:

  • Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, conferring π-π stacking capabilities and hydrogen-bonding potential.
  • Boc group: A tert-butoxycarbonyl protecting group that enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation.

Physicochemical Characteristics

Experimental data from Sigma-Aldrich and PubChem reveal:

PropertyValue
AppearanceWhite crystalline powder
Melting Point157–160°C (decomposes)
SolubilityDMSO: 25 mg/mL; DMF: 50 mg/mL
HPLC Purity≥98.0% (UV detection at 254 nm)
Storage Conditions−20°C in inert atmosphere

The compound’s solubility profile makes it compatible with solid-phase peptide synthesis (SPPS) protocols using polar aprotic solvents.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

317.13755610 g/mol

Monoisotopic Mass

317.13755610 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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